Triphenyl(prop-1-en-1-yl)silane
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Overview
Description
Triphenyl(prop-1-en-1-yl)silane is an organosilicon compound characterized by a silicon atom bonded to a prop-1-en-1-yl group and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl(prop-1-en-1-yl)silane can be synthesized through the isomerization of allyl triphenyl silane. This process involves the use of a catalyst such as B(C6F5)3 in toluene as a solvent. The reaction is typically carried out in a sealed tube at 140°C for 48 hours under an inert atmosphere of argon, resulting in an 85% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of commercially available starting materials and catalysts to facilitate the isomerization process. The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(prop-1-en-1-yl)silane undergoes various types of chemical reactions, including:
Electrophilic Substitution: The phenyl groups can participate in electrophilic substitution reactions.
Polymerization: The compound can be used as a monomer in polymerization reactions.
Cross-Coupling Reactions: It can undergo cross-coupling reactions, such as Hiyama coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Polymerization: Catalysts such as transition metal complexes.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of a base.
Major Products Formed
Electrophilic Substitution: Substituted phenyl derivatives.
Polymerization: Polymers with silicon-containing backbones.
Cross-Coupling Reactions: Various substituted alkenes and styrene derivatives.
Scientific Research Applications
Triphenyl(prop-1-en-1-yl)silane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Polymer Chemistry: Acts as a monomer for the production of silicon-containing polymers.
Materials Science: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of triphenyl(prop-1-en-1-yl)silane in various reactions involves the activation of the silicon-carbon bond, which can then participate in further chemical transformations. The presence of the phenyl groups stabilizes the intermediate species formed during these reactions, facilitating the overall process .
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: Similar structure but lacks the prop-1-en-1-yl group.
Diphenyl(prop-1-en-1-yl)phosphine oxide: Contains a phosphorus atom instead of silicon.
Cyclohex-1-en-1-yl(diphenyl)phosphine oxide: Similar structure with a cyclohexyl group instead of phenyl groups.
Uniqueness
Triphenyl(prop-1-en-1-yl)silane is unique due to the presence of both phenyl and prop-1-en-1-yl groups bonded to silicon, which imparts distinct reactivity and stability compared to other organosilicon compounds .
Properties
Molecular Formula |
C21H20Si |
---|---|
Molecular Weight |
300.5 g/mol |
IUPAC Name |
triphenyl-[(E)-prop-1-enyl]silane |
InChI |
InChI=1S/C21H20Si/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-18H,1H3/b18-2+ |
InChI Key |
CEEPZHRRZOZEFC-LPRJTOQXSA-N |
Isomeric SMILES |
C/C=C/[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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